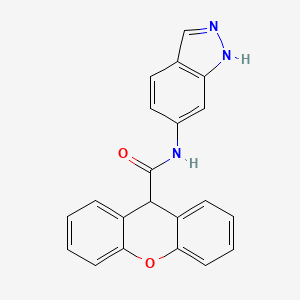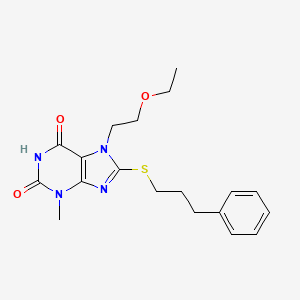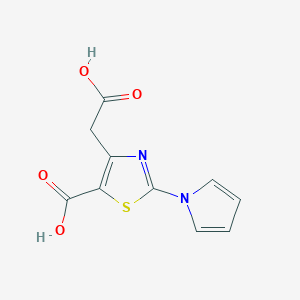![molecular formula C20H16ClF3N4OS B2395079 2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1115929-65-1](/img/structure/B2395079.png)
2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a pyrimidine derivative, which is a class of compounds that includes several important biomolecules like cytosine, thymine, and uracil, which are components of nucleic acids . The presence of a sulfanyl group (-SH) and an amide group (-CONH2) suggest that this compound could participate in various chemical reactions involving these functional groups.
Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The amino groups could act as nucleophiles in substitution reactions, while the sulfanyl group could be oxidized to form a disulfide bond . The amide group could participate in hydrolysis or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of polar groups like the amide could increase its solubility in polar solvents, while the aromatic rings could increase its solubility in non-polar solvents .Scientific Research Applications
Structural Analysis and Molecular Interactions
Studies have elucidated the crystal structures of similar compounds, revealing intricate details about their molecular conformation. For instance, research on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides highlighted their folded conformation, with significant inclinations between the pyrimidine and benzene rings, which might influence their interactions and biological activities (Subasri et al., 2017). Further investigations into the vibrational spectroscopic signatures of these molecules, using Raman and Fourier transform infrared spectroscopy, provide insights into their stereo-electronic interactions and stability, which are crucial for understanding their potential applications (Jenepha Mary et al., 2022).
Antimicrobial and Antiviral Activities
The compound's derivatives have demonstrated significant antimicrobial activities. For example, novel heterocyclic compounds with a sulfamido moiety have been evaluated for their antibacterial and antifungal properties, indicating the potential for these molecules to serve as a basis for developing new antimicrobial agents (Nunna et al., 2014). Another study focused on the antiviral potency of a closely related molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, against SARS-CoV-2, providing insights into its mechanism of action and potential therapeutic applications (Mary et al., 2020).
Inhibitory Activities Against Enzymes
Some derivatives have been synthesized to target specific enzymes, demonstrating their potential as enzyme inhibitors. For instance, triazolo[1,5-c]pyrimidines were evaluated for their inhibitory activities against acetohydroxyacid synthase, an enzyme involved in branched-chain amino acid biosynthesis, highlighting the therapeutic potential of these compounds in treating diseases through enzyme inhibition (Medwid et al., 1990).
properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4OS/c21-14-7-5-13(6-8-14)10-25-17-9-19(27-12-26-17)30-11-18(29)28-16-4-2-1-3-15(16)20(22,23)24/h1-9,12H,10-11H2,(H,28,29)(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRNDLSEJGTRMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

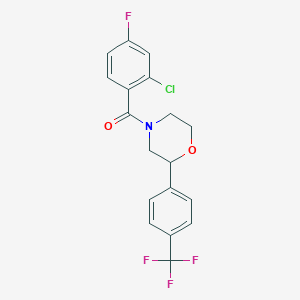
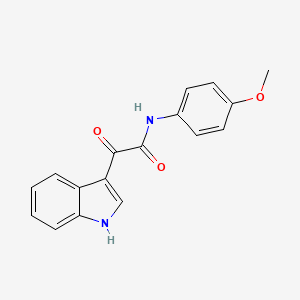
![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394998.png)
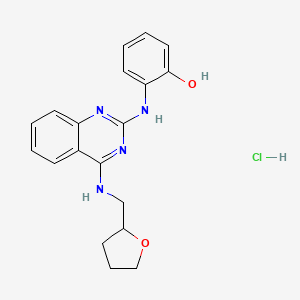
![N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2395003.png)

![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2395006.png)
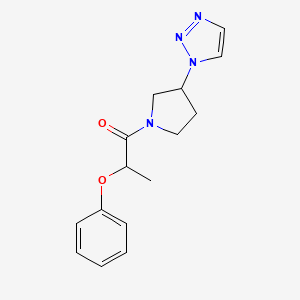
![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2395009.png)


